

# preventing deactivation of Ni catalysts by coking and sintering

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## Compound of Interest

Compound Name: Nickel carbide (NiC)

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## Technical Support Center: Deactivation of Ni Catalysts

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the deactivation of Nickel (Ni) catalysts by coking and sintering during their experiments.

### Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Rapid loss of catalytic activity in the first few hours of a high-temperature reaction.

- **Potential Cause:** This is often a sign of severe catalyst deactivation, likely due to a combination of coking and sintering. High temperatures accelerate both processes. Sintering, the agglomeration of Ni nanoparticles into larger particles, leads to a loss of active surface area.<sup>[1][2][3]</sup> Coking involves the deposition of carbon on the catalyst surface, which can block active sites.<sup>[4][5]</sup>
- **Troubleshooting Steps:**
  - **Verify Operating Temperature:** Excessively high temperatures are a primary driver for both sintering and coking.<sup>[1][2]</sup> Ensure your reaction temperature is within the optimal range for

your specific catalyst system.

- Analyze the Spent Catalyst: Perform post-reaction characterization.
  - Temperature-Programmed Oxidation (TPO): This will quantify the amount and type of carbon deposited (coke).[6]
  - X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM): These techniques can determine if the Ni particle size has increased, which is indicative of sintering.[7][8]
- Implement Prevention Strategies:
  - Add a Promoter: Incorporating promoters like MgO or La<sub>2</sub>O<sub>3</sub> can enhance surface basicity, which aids in the gasification of carbon precursors and can improve the dispersion and stability of Ni particles.[9][10]
  - Change the Support: Using supports with strong metal-support interactions (SMSI), such as CeO<sub>2</sub> or creating NiAl<sub>2</sub>O<sub>4</sub> spinels by calcining Ni/Al<sub>2</sub>O<sub>3</sub> at high temperatures, can anchor the Ni nanoparticles and inhibit sintering.[6][7] Mesoporous supports like SBA-15 can also confine Ni particles, preventing their agglomeration.[6][11]

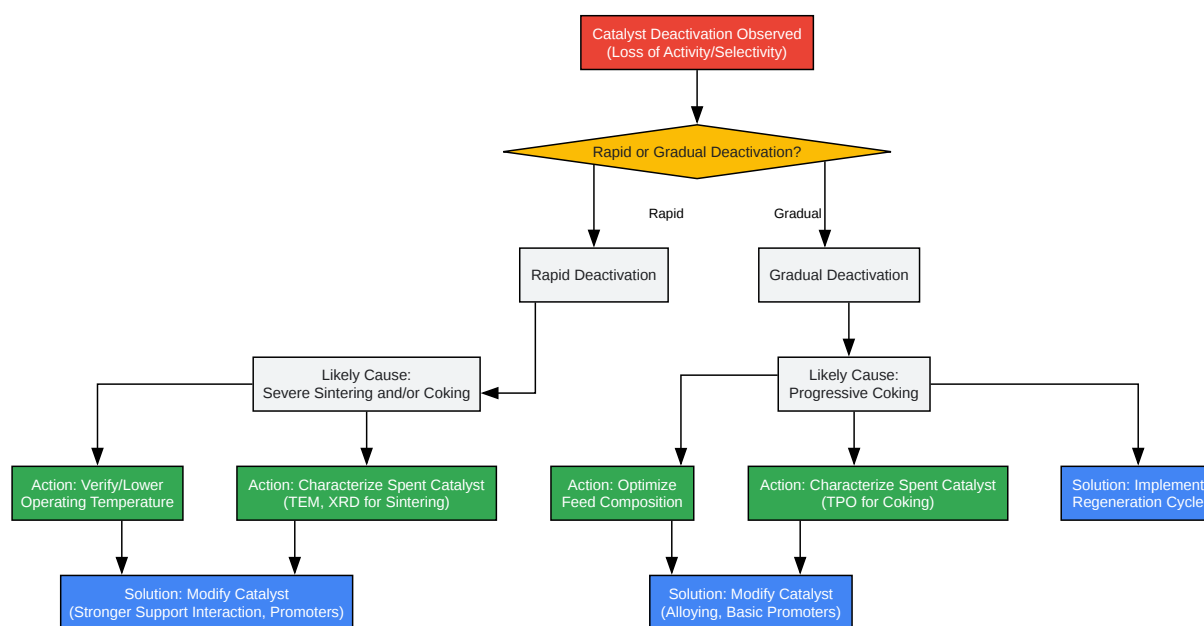
Issue 2: Gradual decrease in product selectivity and yield over an extended run.

- Potential Cause: This suggests a slower deactivation process, likely dominated by the gradual buildup of specific types of coke. Different forms of carbon (amorphous, filamentous, graphitic) have varying impacts on catalyst performance.[12] Graphitic coke, in particular, can encapsulate the catalyst particles, leading to a significant loss in activity.
- Troubleshooting Steps:
  - Optimize Feed Composition: For reactions like methane reforming, adjusting the ratio of reactants (e.g., increasing the CO<sub>2</sub>/CH<sub>4</sub> or H<sub>2</sub>O/CH<sub>4</sub> ratio) can favor coke gasification reactions and reduce carbon deposition.[13]
  - Introduce a Co-metal: Creating a bimetallic catalyst, for instance by adding Cobalt (Co) or Copper (Cu) to form a Ni-Co or Ni-Cu alloy, can alter the electronic properties and surface

chemistry.[1][9][14] This can suppress the pathways leading to graphitic coke formation and inhibit sintering.[9][14]

- Consider Catalyst Regeneration: If deactivation is primarily due to coking, an in-situ or ex-situ regeneration step might be viable. This typically involves controlled oxidation with air, CO<sub>2</sub>, or steam to burn off the carbon deposits.[4][5][15] Note that regeneration conditions must be carefully controlled to avoid accelerating the sintering of the newly cleaned Ni particles.[5][16]

### Logical Flow for Troubleshooting Catalyst Deactivation



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Caption: A troubleshooting workflow for diagnosing and addressing Ni catalyst deactivation.

## Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between coking and sintering?

A: Coking is the deposition of solid carbonaceous material onto the catalyst's surface, which physically blocks the active Ni sites.<sup>[4]</sup> Sintering is a thermally driven process where small, highly dispersed metal nanoparticles migrate and agglomerate into larger particles, resulting in a decrease in the total active surface area.<sup>[1][3]</sup> While both lead to deactivation, coking is often reversible through regeneration, whereas sintering is generally irreversible.<sup>[5][17]</sup>

Q2: How do promoters like  $\text{La}_2\text{O}_3$  and  $\text{MgO}$  help prevent deactivation?

A: Alkaline and rare-earth promoters modify the catalyst in several beneficial ways:

- **Enhanced Basicity:** Promoters like  $\text{MgO}$  increase the basicity of the support.<sup>[9]</sup> Basic sites facilitate the adsorption and activation of acidic molecules like  $\text{CO}_2$ , which can then react with and gasify carbon deposits, preventing their accumulation.<sup>[9][11]</sup>
- **Improved Ni Dispersion:** Promoters can enhance the interaction between Ni and the support, leading to smaller, more highly dispersed Ni particles that are more resistant to sintering.<sup>[10]</sup>
- **Oxygen Mobility:** Promoters like  $\text{La}_2\text{O}_3$  and  $\text{CeO}_2$  can provide mobile oxygen species that actively participate in the removal of carbon precursors from the Ni surface.<sup>[9][10]</sup>

Q3: Can the choice of catalyst support really make a difference?

A: Absolutely. The support is not just an inert carrier; it directly interacts with the Ni nanoparticles and influences their stability.<sup>[7][18]</sup>

- **Strong Metal-Support Interaction (SMSI):** Supports like  $\text{Al}_2\text{O}_3$  (especially when forming  $\text{NiAl}_2\text{O}_4$  spinel),  $\text{CeO}_2$ , and  $\text{ZrO}_2$  can create strong interactions that anchor Ni particles, preventing their migration and subsequent sintering.<sup>[7][9]</sup>
- **Confinement Effects:** Mesoporous materials like SBA-15 have uniform channels that can physically trap Ni particles, limiting their ability to agglomerate.<sup>[6][11]</sup>

- Surface Area and Acidity: High surface area supports allow for better initial dispersion of Ni. [11][19] The acidity of the support can also play a role; highly acidic supports may promote cracking reactions that lead to coke formation, an effect that can be mitigated by adding basic promoters.[9][11]

Q4: What are the ideal operating conditions to minimize deactivation?

A: The ideal conditions are reaction-specific, but general principles apply:

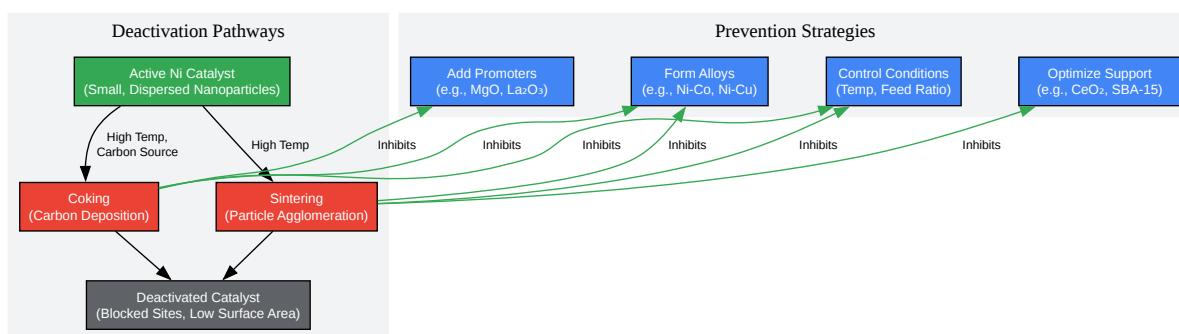
- Temperature: Operate at the lowest temperature that still provides sufficient activity. Higher temperatures drastically accelerate sintering and favor coke-forming reactions.[2][20]
- Pressure: The effect of pressure is complex. In some cases, high pressure can increase the rate of sintering.[2]
- Gas Composition: In reforming reactions, maintaining a sufficient concentration of oxidizing agents ( $\text{H}_2\text{O}$ ,  $\text{CO}_2$ ) is crucial for the continuous gasification of carbon deposits.[12]

Q5: Is it possible to regenerate a catalyst that has been deactivated?

A: Yes, particularly for deactivation caused by coking. Regeneration involves removing the deposited carbon.[5][15] Common methods include:

- Oxidation in Air/ $\text{O}_2$ : A highly effective but exothermic process. The temperature must be carefully controlled to avoid excessive heat that can cause severe sintering of the metal particles.[15][16]
- Gasification with  $\text{CO}_2$  or Steam: These are endothermic or less exothermic processes, making them milder alternatives that can remove coke with a lower risk of inducing sintering. [4][5][16] The general trend for the rate of carbon gasification is  $\text{O}_2 > \text{H}_2\text{O} > \text{CO}_2 > \text{H}_2$ . [4][5]

Catalyst Deactivation and Prevention Mechanisms



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Caption: Overview of Ni catalyst deactivation pathways and corresponding prevention strategies.

## Quantitative Data Summary

The following tables summarize quantitative data from various studies on Ni catalyst performance, highlighting the impact of different supports and promoters on activity and stability.

Table 1: Effect of Support Material on Ni Catalyst Performance in Methane Reforming

Catalyst	Support	CH <sub>4</sub> Conversion (%)	CO <sub>2</sub> Conversion (%)	Time on Stream (h)	Key Finding	Reference
Ni/Mg-Al	MgO- $\alpha$ -Al <sub>2</sub> O <sub>3</sub>	~86% -> ~2%	~78% -> ~2%	100	Almost complete loss of activity due to significant coking and sintering.	[6]
Ni/CeO <sub>2</sub>	CeO <sub>2</sub>	Stable ~90%	Stable ~70%	100	Maintained stable activity due to minimal carbon deposition.	[6]
Ni/SBA	SBA-15	Stable ~92%	Stable ~72%	100	Stable activity attributed to the confinement effect of the mesoporous structure.	[6]
Ni/Mg-SBA	MgO-SBA-15	~99%	~80%	-	Highest initial activity due to high Ni dispersion and basicity.	[6]

Table 2: Influence of Promoters on Coke Formation and Catalyst Stability



Catalyst	Promoter	Carbon Deposition (wt%)	Duration (h)	Reaction	Key Finding	Reference
Ni-Co/Al <sub>2</sub> O <sub>3</sub>	Co	1.7	100	DRM @ 800°C	Ni-Co alloy formation inhibits both oxidation and carbon formation.	[9]
Ni/La-Si	La	-	30	Reforming	La promotion significantly improved long-term stability compared to unpromoted Ni/Si.	[10]
Ni/HAp	Cs	Lowest among Li, Na, K, Cs	-	DRM	Cesium promotion significantly inhibited coke deposition.	[21]
Ni-Cu/La <sub>2</sub> O <sub>3</sub>	Cu	0.50	-	-	Cu addition reduced graphitic carbon by 40% and prevented Ni sintering.	[1]

## Experimental Protocols

### Protocol 1: Catalyst Synthesis via Incipient Wetness Impregnation

This protocol describes a general method for preparing a promoted Ni-based catalyst on an alumina support.

- **Support Preparation:** Dry the  $\gamma$ - $\text{Al}_2\text{O}_3$  support in an oven at  $120^\circ\text{C}$  for at least 4 hours to remove adsorbed water.
- **Impregnation Solution:** Prepare an aqueous solution of the nickel precursor (e.g.,  $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ ) and the promoter precursor (e.g.,  $\text{Mg}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ ). The concentration should be calculated to achieve the desired weight percentage of Ni and the promoter on the final catalyst. The total volume of the solution should be equal to the pore volume of the alumina support.
- **Impregnation:** Add the precursor solution dropwise to the dried alumina support while continuously mixing or agitating to ensure uniform distribution.
- **Drying:** Age the impregnated support at room temperature for 12-24 hours, followed by drying in an oven at  $110$ - $120^\circ\text{C}$  overnight to remove the solvent.
- **Calcination:** Calcine the dried powder in a furnace under a static air atmosphere. Ramp the temperature at a controlled rate (e.g.,  $5$ - $10^\circ\text{C}/\text{min}$ ) to a final temperature (e.g.,  $500$ - $900^\circ\text{C}$ ) and hold for 3-5 hours.<sup>[6]</sup> The calcination temperature is critical and can influence the metal-support interaction.<sup>[7]</sup>
- **Reduction (Pre-reaction):** Prior to the catalytic reaction, the calcined catalyst must be reduced. Place the catalyst in the reactor and heat under a flow of  $\text{H}_2$  (diluted in an inert gas like  $\text{N}_2$  or  $\text{Ar}$ ) to reduce the  $\text{NiO}$  species to active metallic Ni. The reduction temperature typically ranges from  $500^\circ\text{C}$  to  $750^\circ\text{C}$ .<sup>[7]</sup>

### Protocol 2: Characterization of Coke Deposition via Temperature-Programmed Oxidation (TPO)

This protocol is used to quantify the amount of carbon deposited on a spent catalyst.

- **Sample Preparation:** Place a known mass (e.g., 50-100 mg) of the spent catalyst in a quartz U-tube reactor.
- **Purging:** Heat the sample to a low temperature (e.g., 150°C) under an inert gas flow (e.g., He or Ar) for 30-60 minutes to remove any adsorbed water and volatile species.
- **Oxidation Ramp:** Switch the gas flow to a dilute oxygen mixture (e.g., 5% O<sub>2</sub> in He) at a constant flow rate.
- **Heating Program:** Begin heating the reactor at a linear rate (e.g., 10°C/min) up to a final temperature of around 800-900°C.
- **Detection:** Continuously monitor the composition of the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer to measure the amount of CO<sub>2</sub> produced from the combustion of the coke.
- **Quantification:** The amount of coke is calculated by integrating the area under the CO<sub>2</sub> signal and calibrating it against a known standard. The temperature at which the CO<sub>2</sub> peak appears can provide information about the reactivity and nature of the carbon species.[6]

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